molecular formula C17H14N6O B2922640 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 892773-57-8

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2922640
CAS No.: 892773-57-8
M. Wt: 318.34
InChI Key: MHUYBMZTTGXAFI-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. Key structural attributes include:

  • 1,2,3-Triazole ring: Substituted at position 1 with a phenyl group and at position 5 with an amine (-NH₂).
  • 1,2,4-Oxadiazole ring: Substituted at position 3 with a 4-methylphenyl group.

For example, 1,2,4-oxadiazoles are known for metabolic stability and bioactivity , while 1,2,3-triazoles contribute to hydrogen bonding and target interactions .

Properties

IUPAC Name

5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-11-7-9-12(10-8-11)16-19-17(24-21-16)14-15(18)23(22-20-14)13-5-3-2-4-6-13/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUYBMZTTGXAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to form the oxadiazole ring. The final step involves the cyclization with sodium azide to form the triazole ring .

Chemical Reactions Analysis

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell. In cancer cells, it may interfere with cell division, leading to apoptosis .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below compares the target compound with structurally related analogs, emphasizing substituent effects and reported activities:

Compound Name/Identifier Key Structural Features Pharmacological Activity/Notes Reference
Target Compound - 1,2,3-Triazole: 1-phenyl, 5-amine
- 1,2,4-Oxadiazole: 3-(4-methylphenyl)
No direct data; inferred potential for kinase or protease modulation based on scaffold similarity.
JW74 - 1,2,4-Triazole: 4-methoxyphenyl, thioether
- Oxadiazole: 3-(4-methylphenyl)
β-catenin inhibitor; stabilizes AXIN2 to enhance cisplatin sensitivity in cervical cancer .
E595-0076
(4-[3-(Benzodioxol-5-yl)-oxadiazol-5-yl]-1-(4-bromo-2-fluorophenyl)-triazol-5-amine)
- Halogenated aryl groups (Br, F)
- Benzodioxole substituent
Not explicitly reported; halogenation may improve binding to hydrophobic enzyme pockets .
4-[3-(4-Chlorophenyl)-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-triazol-5-amine - 1,2,3-Triazole: 2,5-dimethoxyphenyl
- Oxadiazole: 3-(4-chlorophenyl)
Methoxy groups may enhance solubility; chloro substituent increases electronic density .
Compound 37
(N-methylpiperidin-4-yl linked to oxadiazole-pyridinyl)
- Piperidine and pyridine moieties
- Oxadiazole: 3-(pyridinyl)
Identified as a potential SARS-CoV-2 main protease ligand ; pyridine enhances metal coordination.
4-(3-(4-Phenoxyphenyl)-oxadiazol-5-yl)aniline derivatives - Aniline substituents
- Phenoxy group on oxadiazole
Antimicrobial activity; phenoxy groups improve membrane penetration .
Compound 46
(Oxadiazole-benzimidazolone hybrid)
- Benzimidazolone core
- Oxadiazole: 3-(4-chlorophenethyl)
Dual TRPA1/TRPV1 antagonist; chlorophenethyl group critical for receptor affinity .

Key Observations

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance target binding via increased electronic density and hydrophobic interactions (e.g., Compound 46, ).
  • Methoxy groups improve aqueous solubility but may reduce blood-brain barrier penetration (e.g., dimethoxyphenyl derivative ).
  • Methyl groups (e.g., 4-methylphenyl in JW74 ) balance lipophilicity and metabolic stability.

Scaffold Flexibility :

  • Replacement of 1,2,3-triazole with 1,2,4-triazole (JW74 ) or benzimidazolone (Compound 46 ) alters target specificity.
  • Hybrid systems (e.g., oxadiazole-triazole) leverage dual hydrogen-bonding and π-π stacking interactions for enhanced potency .

Pharmacokinetic Considerations :

  • Piperazine or piperidine moieties (e.g., Compound 37 ) improve solubility and bioavailability.
  • Halogenation (e.g., E595-0076 ) increases metabolic resistance but may raise toxicity concerns.

Biological Activity

The compound 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a member of a class of compounds known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological evaluation, and potential applications of this compound based on recent studies.

Chemical Structure and Properties

The molecular structure of this compound includes a triazole ring and an oxadiazole moiety, which are known to enhance biological activity. The molecular formula is C18H18N6OC_{18}H_{18}N_{6}O with a molecular weight of approximately 342.38 g/mol.

Key Properties:

  • Molecular Weight: 342.38 g/mol
  • LogP (Partition Coefficient): Indicates lipophilicity which can affect bioavailability.
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • In Vitro Studies: Various derivatives have been tested against multiple cancer cell lines including melanoma, colon, and breast cancer. The compound exhibited moderate activity against these cell lines with notable GI50 values indicating effectiveness at low concentrations .
    Cell LineGI50 (µM)
    Melanoma (SK-MEL-5)-5.55
    Colon Cancer (KM12)-5.43
    Breast Cancer (MDA-MB-468)-5.70
  • Mechanism of Action: The mechanism is believed to involve interference with cellular pathways critical for cancer cell survival and proliferation. Some studies suggest that the presence of specific substituents on the triazole ring can enhance cytotoxicity by promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds featuring oxadiazole and triazole rings have demonstrated significant antimicrobial activity against various pathogens:

  • In Vitro Antimicrobial Testing: Compounds were evaluated against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .
    MicroorganismActivity Level
    Staphylococcus aureusModerate
    Escherichia coliGood
  • Structure Activity Relationship (SAR): Modifications in the chemical structure significantly influence antimicrobial efficacy. For example, the introduction of electron-donating groups has been shown to enhance activity against certain strains .

Case Studies

Several case studies have been documented that explore the biological activity of similar compounds:

  • Study on Triazole Derivatives: A study published in Nature demonstrated that triazole derivatives with oxadiazole moieties significantly inhibited tumor growth in animal models .
  • Clinical Trials: Preliminary clinical trials have indicated that derivatives similar to this compound may offer new therapeutic options for resistant bacterial infections and certain cancers.

Q & A

Basic: What are the common synthetic routes for 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine?

Answer:
The synthesis typically involves multi-step heterocyclic coupling. A standard approach includes:

Oxadiazole Formation : Condensation of 4-methylbenzamide with hydroxylamine to form 3-(4-methylphenyl)-1,2,4-oxadiazole .

Triazole Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and an azide precursor (e.g., 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine) to yield the 1,2,3-triazole core .

Functionalization : Amine group introduction at the triazole-5-position via nucleophilic substitution or reductive amination .
Key Considerations : Purity is monitored via HPLC, with yields averaging 60–75% under inert conditions .

Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% via uniform heating .
  • Catalyst Screening : Copper(I) iodide in DMF enhances CuAAC efficiency compared to CuSO4/sodium ascorbate .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while toluene minimizes side reactions in oxadiazole formation .
    Data Contradiction : While microwave methods improve yields, scalability remains challenging due to equipment limitations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 2.4 ppm (singlet) indicates the 4-methylphenyl group .
    • ¹³C NMR : Signals at 165–170 ppm confirm oxadiazole C=N bonds .
  • IR Spectroscopy : Absorbances at 1600 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) validate the oxadiazole ring .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 346.34 g/mol) .

Advanced: How does tautomerism affect the stability and biological activity of this compound?

Answer:
The 1,2,3-triazole core exhibits tautomerism between 1H- and 2H-forms, influencing:

  • Crystallinity : X-ray diffraction shows planar triazole rings with dihedral angles <5° relative to oxadiazole, favoring the 1H-tautomer in solid state .
  • Bioactivity : Tautomer equilibrium in solution may alter binding affinity to targets (e.g., kinases). Computational studies (DFT) predict the 1H-form as dominant (>90%) in aqueous media .
    Methodological Note : Use variable-temperature NMR to monitor tautomer ratios .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <20 µM suggesting potency .
  • Antioxidant Potential : DPPH radical scavenging assay; EC₅₀ values comparable to ascorbic acid indicate efficacy .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in MTT assays) and use reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Structural Confounders : Verify compound purity (>95% by HPLC) and tautomer ratios .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles mandatory due to potential skin/eye irritation .
  • Waste Disposal : Segregate halogenated waste for incineration; avoid aqueous release due to environmental persistence .
  • First Aid : Immediate rinsing with water for exposure; medical consultation if ingested .

Advanced: How can in silico toxicity prediction tools guide experimental design?

Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate:
    • Hepatotoxicity : High risk if LogP >5 .
    • Mutagenicity : Alert for nitro or aromatic amine groups .
  • Mitigation Strategies : Introduce solubilizing groups (e.g., sulfonate) to reduce LogP .

Basic: What computational methods are used to study structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : AutoDock Vina predicts binding to kinase targets (e.g., EGFR) with ∆G < -8 kcal/mol .
  • QSAR Modeling : Hammett constants correlate electronic effects of substituents (e.g., 4-methylphenyl) with bioactivity .

Advanced: How can environmental impact studies be integrated into research workflows?

Answer:

  • Degradation Analysis : Use HPLC-MS/MS to track hydrolysis products in simulated wastewater .
  • Ecototoxicity : Daphnia magna assays assess acute toxicity (LC₅₀ <1 mg/L indicates high hazard) .
    Interdisciplinary Note : Collaborate with environmental chemists to model bioaccumulation potential .

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